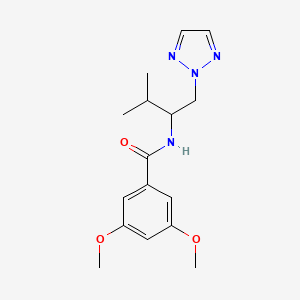

3,5-dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Description

Properties

IUPAC Name |

3,5-dimethoxy-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-11(2)15(10-20-17-5-6-18-20)19-16(21)12-7-13(22-3)9-14(8-12)23-4/h5-9,11,15H,10H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHDPSQBPLPRPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The starting material, 3,5-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-amine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

Substitution: Nucleophiles like thiols or amines can be used in the presence of a catalyst.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C16H22N4O3

- Molecular Weight : 318.37 g/mol

- CAS Number : 2034254-52-7

The presence of the 1,2,3-triazole ring, which is known for its stability and ability to form hydrogen bonds, contributes to the compound's biological activity. Triazoles are recognized as versatile scaffolds in medicinal chemistry due to their pharmacophoric capabilities and bioisosteric properties .

Anticancer Activity

Recent studies have highlighted the potential of triazole-containing compounds in cancer therapy. The incorporation of the triazole moiety into various structures has led to the development of promising anticancer agents. For instance, compounds similar to 3,5-dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide have been shown to exhibit cytotoxic effects against multiple cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives has been extensively documented. Compounds with triazole rings have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Neurological Applications

Research indicates that triazole derivatives can interact with neurotransmitter systems, making them candidates for neurological disorders treatment. The ability of these compounds to penetrate the blood-brain barrier enhances their potential as therapeutic agents for conditions such as depression and anxiety disorders .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer properties of a series of triazole derivatives similar to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, derivatives were tested against various bacterial strains. The results showed that modifications in the substituents on the triazole ring could enhance antibacterial efficacy. The study concluded that specific structural features are crucial for optimal activity against resistant strains .

Table 1: Pharmacological Profiles of Related Triazole Compounds

| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-one | Anticancer | 15 | Induction of apoptosis |

| 4-Amino-1H-1,2,3-triazole | Antimicrobial | 10 | Disruption of cell wall synthesis |

| 5-(4-Methoxyphenyl)-1H-1,2,3-triazole | Neuroprotective | 20 | Modulation of neurotransmitter release |

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety may play a crucial role in binding to the active site of the target, while the benzamide core provides structural stability. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared with analogous benzamide derivatives, focusing on substituent effects, synthesis routes, and functional applications.

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Stability

- Methoxy vs. Methyl Groups : The electron-donating methoxy groups in the target compound increase the electron density of the benzamide ring compared to the electron-neutral methyl group in ’s compound. This may enhance resonance stabilization or alter binding affinity in biological targets .

- Triazole vs.

Biological Activity

3,5-Dimethoxy-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic compound that belongs to the class of benzamides. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a triazole moiety enhances its pharmacological profile, making it a subject of various studies aimed at exploring its biological implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research has indicated that compounds containing triazole groups exhibit significant anticancer properties. For instance, similar triazole-linked compounds have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives with triazole functionalities can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.

Antibacterial Activity

The antibacterial efficacy of this compound has been explored against several bacterial strains. Studies suggest that the presence of the triazole ring enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and subsequent bacterial cell death.

Anti-inflammatory Properties

In addition to its anticancer and antibacterial activities, this compound may also possess anti-inflammatory properties. It is hypothesized that the benzamide structure contributes to the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Cell Cycle Regulation : The compound may interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

- Apoptosis Induction : It promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting apoptosis.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via caspase activation | |

| Antibacterial | Increases membrane permeability | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound exhibited IC50 values ranging from 5 µM to 15 µM across different types of cancer cells. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Antibacterial Activity

In vitro testing against Gram-positive and Gram-negative bacteria revealed that the compound had a minimum inhibitory concentration (MIC) ranging from 8 µM to 32 µM. These results suggest that the compound could serve as a potential lead for developing new antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.